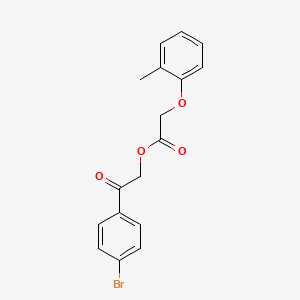![molecular formula C20H12Br3N3O7 B11552580 3-[(Z)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11552580.png)
3-[(Z)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a nitrofuran moiety, a tribromophenoxy group, and an acetamido group, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE typically involves a multi-step process. The initial step often includes the preparation of the nitrofuran-2-carboxylate core, followed by the introduction of the tribromophenoxy group through a nucleophilic substitution reaction. The final step involves the formation of the acetamido-imino linkage under controlled conditions to ensure the desired Z-configuration.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
3-[(Z)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The tribromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
3-[(Z)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-[(Z)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell damage. Additionally, the tribromophenoxy group may interact with cellular proteins, disrupting their normal function and contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Shares the tribromophenoxy group but lacks the nitrofuran and acetamido-imino moieties.
5-Nitrofuran-2-carboxylic acid: Contains the nitrofuran moiety but lacks the tribromophenoxy and acetamido-imino groups.
N-(2,4,6-Tribromophenoxy)acetamide: Contains the tribromophenoxy and acetamido groups but lacks the nitrofuran moiety.
Uniqueness
3-[(Z)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
特性
分子式 |
C20H12Br3N3O7 |
|---|---|
分子量 |
646.0 g/mol |
IUPAC名 |
[3-[(Z)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C20H12Br3N3O7/c21-12-7-14(22)19(15(23)8-12)31-10-17(27)25-24-9-11-2-1-3-13(6-11)32-20(28)16-4-5-18(33-16)26(29)30/h1-9H,10H2,(H,25,27)/b24-9- |
InChIキー |
UUOVDLMGJTWNRV-OPVMPGTRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)[N+](=O)[O-])/C=N\NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552497.png)
![4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl naphthalen-1-ylacetate](/img/structure/B11552500.png)
![4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11552502.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11552510.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552518.png)
![2,6-dibromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-methoxyaniline](/img/structure/B11552519.png)
![2-(2,5-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552521.png)

![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11552531.png)
![N'-Cyclooctylidene-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11552538.png)
![N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]prop-2-enamide](/img/structure/B11552550.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11552551.png)
![methanediylbis-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-4,1-diyl dipropanoate](/img/structure/B11552555.png)
![N-benzyl-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552561.png)
